4-methyl-N-(3-phenylpropyl)aniline
Overview
Description
4-methyl-N-(3-phenylpropyl)aniline is a useful research compound. Its molecular formula is C16H19N and its molecular weight is 225.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ultraviolet Spectra Analysis
- Research on derivatives of aniline, including 4-methyl-N-(3-phenylpropyl)aniline, highlights their ultraviolet (UV) spectral properties. N-methylation of the amino group in these compounds enhances their electron-donating ability, resulting in a bathochromic shift in their UV spectra. This property is crucial in studies involving solvent interactions and hydrogen bonding, which are significant in various chemical processes (Cumper & Singleton, 1968).
Electroluminescence Application
- Aniline derivatives are utilized in electroluminescence. For example, compounds like N,N-Di(6-phenylpyridin-2-yl)aniline have been used to develop highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit potential for organic light-emitting diode (OLED) applications, demonstrating high efficiency and a range of emission colors (Vezzu et al., 2010).
Synthesis of Pharmaceuticals and Dyes
- Aniline derivatives, including this compound, are key in synthesizing various pharmaceuticals and dyes. They are used as intermediates in creating compounds with specific therapeutic or functional properties, such as antiarrhythmic agents (Oinuma et al., 1990) and azo dyes (Yazdanbakhsh et al., 2012).
Organic Electronics and Polymers
- In organic electronics, aniline derivatives
Corrosion Inhibition
- Aniline derivatives are also investigated for their role as corrosion inhibitors. For example, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline has demonstrated efficient inhibition of corrosion in metals, making it a valuable compound in industrial applications (Daoud et al., 2014).
Chemical Synthesis and Reactions
- The derivatives of aniline are critical in various chemical synthesis and reaction studies. They serve as key intermediates and reagents in forming different chemical compounds. For instance, their role in the synthesis of methyl N-phenyl carbamate and their involvement in visible-light-induced, iridium-catalyzed reactions showcase their versatility in chemical reactions (Yalfani et al., 2015); (Lenhart & Bach, 2014).
Environmental and Health Monitoring
- Aniline derivatives are utilized in developing sensors for environmental and health monitoring. For instance, a bi-functionalized metal-organic framework based on N-methylation for detecting 4-Aminophenol, a biomarkerfor aniline in urine, illustrates the application of these compounds in sensitive and selective detection methods. This approach is significant for monitoring aniline exposure, which has implications for public health and safety (Jin & Yan, 2021).
Photophysics and Material Science
- Aniline derivatives are pivotal in the study of photophysics and material science. They are involved in the synthesis of molecules with unique optical and electronic properties. For example, research on the synthesis and characterization of molecules like 4-(2,2-Diphenylethenyl)-N,N-bis[(4-methyl) phenyl]aniline highlights their application in developing materials with specific optoelectronic properties, which are essential for advancements in electronic devices and materials science (Li-yin, 2013).
Properties
IUPAC Name |
4-methyl-N-(3-phenylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-14-9-11-16(12-10-14)17-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,5,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBZCNSJZRBAFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213856 | |
Record name | p-Toluidine, N-phenylpropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63980-34-7 | |
Record name | p-Toluidine, N-phenylpropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Toluidine, N-phenylpropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.